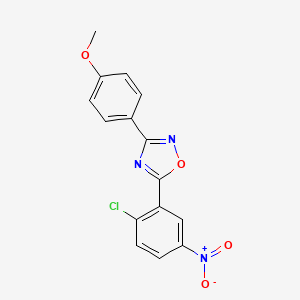![molecular formula C23H27N3O3S B5607106 3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-[(2-PHENOXYETHYL)SULFANYL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE](/img/structure/B5607106.png)
3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-[(2-PHENOXYETHYL)SULFANYL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-[(2-PHENOXYETHYL)SULFANYL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
The synthesis of 3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-[(2-PHENOXYETHYL)SULFANYL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves several steps, including the formation of the pyrano[3,4-c]pyridine core, the introduction of the morpholine and phenoxyethyl groups, and the final functionalization to obtain the desired compound. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific solvents, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-[(2-PHENOXYETHYL)SULFANYL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in a biochemical pathway or its interaction with a specific enzyme or receptor. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-[(2-PHENOXYETHYL)SULFANYL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE stands out due to its unique combination of functional groups and its potential applications. Similar compounds may include other pyrano[3,4-c]pyridine derivatives or compounds with similar functional groups, such as morpholine or phenoxyethyl groups. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications.
Propriétés
IUPAC Name |
3,3-dimethyl-8-morpholin-4-yl-6-(2-phenoxyethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-23(2)14-18-19(15-24)22(30-13-12-28-17-6-4-3-5-7-17)25-21(20(18)16-29-23)26-8-10-27-11-9-26/h3-7H,8-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHUXZJCQVAXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)SCCOC3=CC=CC=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5607024.png)
![(3aR*,9bR*)-2-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5607042.png)

![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5607049.png)
![N-(tert-butyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5607054.png)
![(1S,5R)-6-(2-methoxyethyl)-3-(2-methylthieno[2,3-d]pyrimidin-4-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5607058.png)

![3-(3-methoxyphenyl)-N-[1-(2-methylpyrazol-3-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5607072.png)
![4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B5607074.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-4-tert-butylbenzenesulfonamide](/img/structure/B5607077.png)
![8-methyl-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5607087.png)
![N-methyl-2-[5-oxo-4-(2-phenylethyl)-3-(3-thienylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5607117.png)
![9-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5607125.png)
![[(E)-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]urea](/img/structure/B5607127.png)
